2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine
Description
Properties
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCBEAMZUUVBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Given its structural features, it may be involved in various biochemical reactions, such as nucleophilic substitution reactions, coupling reactions, and catalytic reactions.
Pharmacokinetics
The compound’s physical properties, such as its melting point of 29-33°c, suggest that it may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets.
Biological Activity
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is a compound of interest due to its potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C12H15BFNO4
- Molar Mass : 267.06 g/mol
- CAS Number : 425378-68-3
Research indicates that compounds containing dioxaborolane moieties exhibit significant biological activities. The specific mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : This compound has shown promise as a dual inhibitor of various kinases involved in cellular signaling pathways. Notably, it may inhibit GSK-3β and DYRK1A kinases which are implicated in neurodegenerative diseases and cancer .
- Antioxidant Properties : The compound exhibits antioxidant activity which can protect cells from oxidative stress. This is particularly relevant in neuroprotection and anti-inflammatory contexts .
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
- Enzymatic Inhibition : The compound has been tested against several enzymes with promising results. For instance, it has shown nanomolar inhibitory activity against DYRK1A with IC50 values around 10 nM. Additionally, it has been evaluated for its ability to inhibit pro-inflammatory cytokines in microglial cells .
| Enzyme | IC50 (nM) | Effect |
|---|---|---|
| DYRK1A | ~10 | Significant inhibition |
| GSK-3β | ~8 | Competitive inhibition |
| ROCK-1 | ~15 | Moderate inhibition |
Cytotoxicity
Cytotoxicity assays on various cell lines (e.g., HT-22 and BV2) indicate that the compound does not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .
Case Studies
- Neuroprotective Effects : In a study examining neuroprotective agents against oxidative stress-induced damage in neuronal cells, this compound demonstrated a reduction in cell death and preservation of mitochondrial function .
- Anti-inflammatory Activity : Another study highlighted the compound's ability to reduce nitric oxide (NO) and interleukin (IL)-6 levels in BV2 microglial cells stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing boron, such as 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine, have shown promising anticancer properties. Boron-containing compounds can enhance the efficacy of existing chemotherapeutic agents and may also serve as novel therapeutic agents themselves. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the fluoro group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Preliminary studies suggest that it exhibits activity against a range of pathogenic bacteria and fungi.
Drug Delivery Systems
Due to its boron content and chemical stability, this compound can be utilized in drug delivery systems. Its ability to form complexes with various drugs enhances solubility and bioavailability. Research is ongoing to evaluate its effectiveness in targeted drug delivery applications.
Polymer Chemistry
In material science, this compound is being explored for its role as a monomer in the synthesis of advanced polymers. Its unique functional groups allow for the development of polymers with tailored properties for specific applications such as coatings and adhesives.
Sensor Development
The compound's electronic properties make it suitable for use in sensor technology. Research has shown that it can be incorporated into sensor matrices for detecting environmental pollutants or biological markers due to its sensitivity to changes in chemical environments.
Reagent in Cross-Coupling Reactions
One of the primary applications of this compound is as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The boron atom facilitates the coupling process by acting as a leaving group and stabilizing the transition state.
Synthesis of Biologically Active Compounds
The compound serves as an essential building block in synthesizing various biologically active molecules. Its ability to undergo substitution reactions allows chemists to introduce other functional groups necessary for biological activity.
Table 1: Summary of Applications and Findings
| Application Area | Findings/Research Insights |
|---|---|
| Medicinal Chemistry | Anticancer activity through apoptosis induction |
| Antimicrobial effects against pathogenic bacteria | |
| Potential use in drug delivery systems | |
| Material Science | Utilization as a monomer for advanced polymers |
| Application in sensor technology | |
| Organic Synthesis | Key reagent in Suzuki-Miyaura cross-coupling reactions |
| Building block for biologically active compounds |
Case Study Example: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boron-containing pyridine compounds exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. This study highlights the potential therapeutic applications of this compound in developing new anticancer agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Halogen-Substituted Analogs
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No.: 1073354-96-7 () Molecular Formula: C₁₁H₁₆BClN₂O₂ Key Differences: Chlorine (Cl) replaces fluorine (F) at position 2. Impact:
Higher molecular weight (254.52 vs. 238.07) may influence solubility and crystallization behavior.
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No.: Not explicitly listed () Molecular Formula: C₁₁H₁₆BFN₂O₂ (same as target compound) Key Differences: Fluorine is at position 5 instead of position 2. Impact:
Alkyl-Substituted Analogs
- N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine CAS No.: 1111637-92-3 () Molecular Formula: C₁₃H₂₁BN₂O₂ Key Differences: Methyl groups at position 3 (pyridine) and on the amine (N-methyl). Impact:
- Increased steric bulk may hinder boronate ester reactivity in Suzuki-Miyaura couplings.
Electron-donating methyl groups reduce the pyridine ring’s electron deficiency compared to fluorine .
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No.: 1257554-08-7 () Molecular Formula: C₁₂H₁₉BN₂O₂ Key Differences: Methyl group at position 2 instead of fluorine. Impact:
Functional Group Modifications
Trifluoromethyl-Substituted Analogs
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine CAS No.: 944401-57-4 () Molecular Formula: C₁₂H₁₆BF₃N₂O₂ Key Differences: Trifluoromethyl (-CF₃) group at position 4. Impact:
- Strong electron-withdrawing -CF₃ enhances boronate ester stability but may complicate synthesis due to the need for fluorinated precursors .
- Higher molecular weight (288.07) could affect pharmacokinetics in drug discovery applications.
Heterocyclic Modifications
- 5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine CAS No.: 1272357-34-2 () Molecular Formula: C₁₃H₁₇BN₄O₃ Key Differences: Incorporation of an oxadiazole ring. Impact:
Preparation Methods
Suzuki-Miyaura Cross-Coupling Based Synthesis
- Starting Materials: Halogenated fluoroaminopyridine derivatives, such as 5-bromo-2-fluoropyridin-3-amine or 5-chloro-2-fluoropyridin-3-amine.
- Borylation Reagents: Bis(pinacolato)diboron (B2Pin2) is the boron source used to introduce the pinacol boronate ester group.
- Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 catalyze the borylation reaction.
- Solvents: Anhydrous solvents like 1,4-dioxane, dimethylformamide (DMF), or tetrahydrofuran (THF) are common.
- Conditions: The reaction is typically conducted under inert atmosphere (nitrogen or argon) at temperatures ranging from 80°C to 100°C for 12 to 24 hours.
- Purification: The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients or by recrystallization to achieve high purity (>95%).
Direct Borylation of Fluoropyridin-3-amine
- Approach: Direct C–H borylation of 2-fluoropyridin-3-amine at the 5-position using iridium catalysts and pinacolborane reagents.
- Catalysts: Iridium complexes with bipyridine ligands facilitate regioselective borylation.
- Conditions: Mild temperatures (room temperature to 80°C) in solvents such as cyclohexane or toluene, often under inert atmosphere.
- Advantages: Avoids the need for halogenated precursors, potentially simplifying the synthesis.
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | 5-Bromo-2-fluoropyridin-3-amine + B2Pin2 + Pd(dppf)Cl2 | 1,4-Dioxane | 90°C | 16–24 h | Inert atmosphere (N2/Ar) |
| 2 | Work-up and purification | Hexane/Ethyl acetate | Room temp | — | Column chromatography or recrystallization |
| 3 | Characterization | NMR, HPLC, MS | — | — | Confirm purity and structure |
- NMR Spectroscopy:
- ^1H NMR confirms the aromatic proton environment consistent with substitution pattern.
- ^19F NMR shows a characteristic fluorine resonance confirming the fluorine substitution at position 2.
- ^11B NMR displays a signal near 30 ppm, indicative of the boronate ester group.
- Mass Spectrometry: Confirms molecular ion peak corresponding to molecular weight 238.07 g/mol.
- Purity: High-performance liquid chromatography (HPLC) analysis routinely shows purity levels above 95%.
- X-ray Crystallography: Used in some studies to unambiguously confirm the molecular structure and substitution pattern.
| Method | Starting Material | Catalyst | Solvent(s) | Temperature | Reaction Time | Purification Method | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura Borylation | 5-Bromo-2-fluoropyridin-3-amine | Pd(dppf)Cl2 | 1,4-Dioxane | 90°C | 16–24 h | Column chromatography | 60–85 | Widely used, reliable |
| Direct C–H Borylation | 2-Fluoropyridin-3-amine | Iridium/bipyridine | Cyclohexane/Toluene | RT–80°C | 12–18 h | Chromatography or recrystallization | 50–70 | Avoids halogenated precursors |
- The boronate ester moiety is moisture-sensitive; compounds should be stored under inert atmosphere at low temperature (0–6°C).
- Use of palladium and iridium catalysts requires proper handling and disposal due to toxicity and cost.
- Standard laboratory personal protective equipment (PPE) including gloves, goggles, and lab coats should be used.
- Reactions should be conducted in well-ventilated fume hoods to avoid exposure to volatile organic solvents and catalysts.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine?
The compound is synthesized via boronic ester formation. A representative method involves reacting a fluorinated pyridinyl boronic acid precursor with pinacol under anhydrous conditions. For example, sodium borohydride reduction in methanol, followed by purification via chromatography (e.g., hexane/acetone gradient), yields the boronic ester with high purity (95–97% yields). Key steps include moisture control to prevent boronic ester hydrolysis and the use of anhydrous MgSO₄ to remove water .
Q. How is this compound characterized structurally and chemically in academic research?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming regiochemistry and boronic ester formation. Infrared (IR) spectroscopy identifies functional groups like the amine and boronate. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (e.g., using SHELXL or OLEX2) resolves bond lengths and angles, ensuring structural accuracy .
Q. What are the primary applications of this compound in organic synthesis?
The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, forming biaryl linkages. For instance, it couples with aryl halides using Pd(II) acetate or Pd(dppf)Cl₂ catalysts in ethanol/toluene mixtures under reflux. Applications include synthesizing pharmaceutically relevant heterocycles or functionalized pyridines .
Advanced Questions
Q. How do the fluorine and amine substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atom activates the pyridine ring toward electrophilic substitution, directing coupling to the para position. The amine group may coordinate with palladium catalysts, potentially stabilizing intermediates but also risking catalyst poisoning. Optimizing base (e.g., Na₂CO₃) and solvent polarity (e.g., ethanol/toluene) mitigates side reactions like protodeboronation .
Q. What challenges arise in achieving high coupling efficiency with this boronic ester?
Key challenges include:
- Competing protodeboronation : Minimized by using degassed solvents and inert atmospheres.
- Steric hindrance : The tetramethyl dioxaborolane group may slow transmetallation; bulky ligands (e.g., SPhos) improve catalyst turnover.
- Moisture sensitivity : Strict anhydrous conditions prevent boronic ester hydrolysis.
Yields are typically reported at 51–95%, with purity confirmed via HPLC or TLC .
Q. How can structural contradictions in crystallographic data be resolved?
Discrepancies in bond lengths or angles (e.g., B-O vs. C-N distances) are addressed using refinement software like SHELXL. Twinning or poor diffraction may require data reprocessing in OLEX2. Cross-validation with spectroscopic data (NMR/IR) ensures consistency .
Q. What strategies optimize the stability of this compound during storage?
Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent boronic ester degradation. Solubility in aprotic solvents (e.g., THF, DMF) avoids hydrolysis. Periodic NMR checks monitor decomposition (e.g., free boronic acid formation) .
Methodological Insights Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
